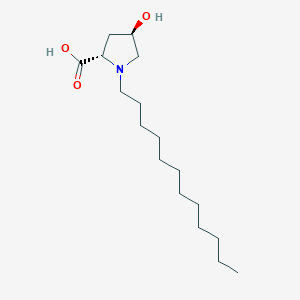
L-Proline, 1-dodecyl-4-hydroxy-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-dodecyl-4-hydroxy-, trans- is a derivative of L-proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a dodecyl group and a hydroxyl group in the trans configuration. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans- typically involves the hydroxylation of L-proline. One common method is the enzymatic hydroxylation using proline 4-hydroxylase, which converts L-proline into trans-4-hydroxy-L-proline. This reaction requires the presence of 2-oxoglutarate and molecular oxygen as co-substrates .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce proline 4-hydroxylase, facilitating the large-scale production of trans-4-hydroxy-L-proline . This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-dodecyl-4-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of L-proline, 1-dodecyl-.
Substitution: Formation of L-proline, 1-dodecyl-4-chloro-, trans-.
Scientific Research Applications
L-Proline, 1-dodecyl-4-hydroxy-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.
Biology: Studied for its role in protein synthesis and its effects on cellular metabolism.
Industry: Employed in the production of chiral ligands for enantioselective ethylation of aldehydes.
Mechanism of Action
The mechanism of action of L-Proline, 1-dodecyl-4-hydroxy-, trans- involves its incorporation into proteins and its role in stabilizing the triple-helical structure of collagen . The hydroxylation of proline residues in collagen is crucial for maintaining the structural integrity of connective tissues. This compound also plays a role in cellular signaling pathways by regulating the activity of protein kinases and other enzymes .
Comparison with Similar Compounds
L-Proline, 1-dodecyl-4-hydroxy-, trans- can be compared with other hydroxylated derivatives of proline:
Trans-4-hydroxy-L-proline: Similar in structure but lacks the dodecyl group.
Trans-3-hydroxy-L-proline: Hydroxyl group is located at the 3-position instead of the 4-position.
Cis-4-hydroxy-L-proline: Hydroxyl group is in the cis configuration.
The presence of the dodecyl group in L-Proline, 1-dodecyl-4-hydroxy-, trans- imparts unique hydrophobic properties, making it distinct from other hydroxylated proline derivatives.
Properties
CAS No. |
90245-04-8 |
|---|---|
Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2S,4R)-1-dodecyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(19)13-16(18)17(20)21/h15-16,19H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |
InChI Key |
ASIMSXYQVHVZEO-CVEARBPZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCN1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


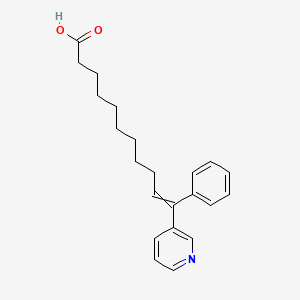
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
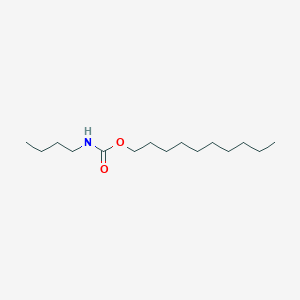
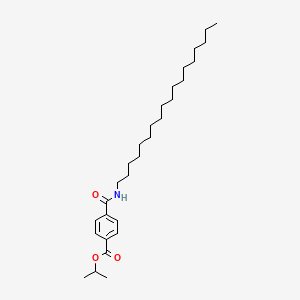
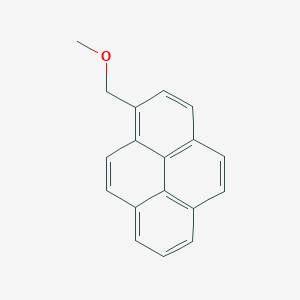
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
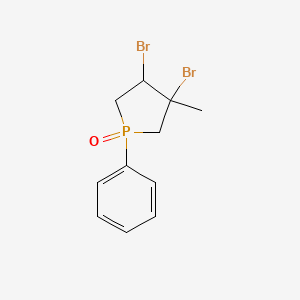



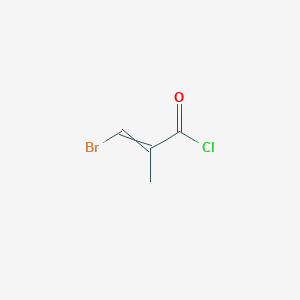

![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
